REACTION_CXSMILES
|
[CH2:1]([O:8][CH2:9][CH2:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[C:14]([CH3:21])[CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CO.C([O-])=O.[NH4+].ClCCl>[Pd].O>[CH2:1]([O:8][CH2:9][CH2:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([NH2:18])=[C:14]([CH3:21])[CH:13]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
5.15 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCCOC1=CC(=C(C=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500 ml round bottomed flask fitted with a teflon stirrer bar
|
Type
|
DISSOLUTION
|
Details
|
to dissolve all material
|
Type
|
STIRRING
|
Details
|
stirred at room temperature
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature
|
Type
|
WAIT
|
Details
|
After 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered through a plug of Celite, which
|
Type
|
WASH
|
Details
|
was washed with methanol (2×50 ml)
|
Type
|
CUSTOM
|
Details
|
The resulting filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
EXTRACTION
|
Details
|
extracted with diethylether (3×100 ml)
|
Type
|
WASH
|
Details
|
The combined ethereal solutions were washed with water (2×100 ml) and saturated sodium chloride solution (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCCOC1=CC(=C(N)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.79 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |